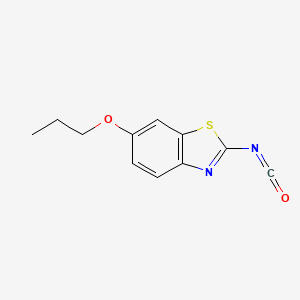

2-Isocyanato-6-propoxy-1,3-benzothiazole

Description

2-Isocyanato-6-propoxy-1,3-benzothiazole is a benzothiazole derivative featuring an isocyanate (-NCO) group at the 2-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system. The isocyanate group confers reactivity toward nucleophiles (e.g., amines, alcohols), making this compound valuable in synthesizing ureas, carbamates, and polymers.

Properties

CAS No. |

55951-35-4 |

|---|---|

Molecular Formula |

C11H10N2O2S |

Molecular Weight |

234.28 g/mol |

IUPAC Name |

2-isocyanato-6-propoxy-1,3-benzothiazole |

InChI |

InChI=1S/C11H10N2O2S/c1-2-5-15-8-3-4-9-10(6-8)16-11(13-9)12-7-14/h3-4,6H,2,5H2,1H3 |

InChI Key |

QGRMMVDWPACGSO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-6-propoxy-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of 2-Isocyanato-6-propoxy-1,3-benzothiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-6-propoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isocyanate group to an amine.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Ureas and carbamates.

Scientific Research Applications

2-Isocyanato-6-propoxy-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Isocyanato-6-propoxy-1,3-benzothiazole involves its interaction with nucleophilic sites in biological molecules. The isocyanate group reacts with amino or hydroxyl groups in proteins or enzymes, leading to the formation of stable covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The reactivity and properties of 2-Isocyanato-6-propoxy-1,3-benzothiazole can be contextualized by comparing it to structurally related benzothiazoles. Below is a detailed analysis:

Structural Analogues

2-Phenyl-1,3-benzothiazole (4a): Synthesized via condensation of 2-aminothiophenol and benzaldehyde in glycerol under optimized conditions, yielding >90% efficiency . Lacks the isocyanate and propoxy groups, resulting in lower electrophilicity and hydrophobicity compared to the target compound. Primarily studied for photophysical properties and as a ligand in coordination chemistry.

2-Amino-1,3-benzothiazoles: Amino-substituted derivatives exhibit biological activity (e.g., antimicrobial, antitumor) but lack the reactive isocyanate group. The absence of the propoxy group reduces their membrane permeability compared to 2-Isocyanato-6-propoxy-1,3-benzothiazole.

2-Mercapto-1,3-benzothiazole :

- Contains a thiol (-SH) group instead of isocyanate.

- Widely used as a corrosion inhibitor and vulcanization accelerator, highlighting how substituent identity dictates industrial applications.

Reactivity and Stability

- Isocyanate Reactivity : The -NCO group in 2-Isocyanato-6-propoxy-1,3-benzothiazole reacts readily with nucleophiles, whereas analogs like 2-phenyl-1,3-benzothiazole (4a) are inert under similar conditions .

- Thermal Stability : Propoxy groups generally enhance thermal stability compared to shorter alkoxy chains (e.g., methoxy), as seen in related benzothiazole polymers.

Physicochemical Properties

| Property | 2-Isocyanato-6-propoxy-1,3-benzothiazole | 2-Phenyl-1,3-benzothiazole (4a) | 2-Amino-1,3-benzothiazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 236.29 | 211.28 | 150.20 |

| LogP (Predicted) | ~3.5 | ~2.8 | ~1.2 |

| Reactivity | High (NCO group) | Low | Moderate (NH₂ group) |

| Applications | Polymer precursors, agrochemicals | Photophysical studies | Pharmaceuticals |

Research Findings and Limitations

- Synthetic Challenges : The isocyanate group’s sensitivity to moisture necessitates anhydrous conditions during synthesis, unlike the more robust 2-phenyl derivatives .

- Biological Activity: No direct studies on 2-Isocyanato-6-propoxy-1,3-benzothiazole exist, but related isocyanato-benzothiazoles show insecticidal activity in preliminary assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.